molecular formula C17H22N2O2 B6636245 N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Katalognummer B6636245
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: AAXLAYRTDTXCGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide, commonly referred to as CTOP, is a peptide that has been extensively studied for its potential use in scientific research. CTOP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.

Wirkmechanismus

CTOP is a selective antagonist of the mu-opioid receptor, which means that it binds to the receptor and blocks its activation by endogenous opioids such as endorphins. By blocking the activation of the mu-opioid receptor, CTOP can modulate the effects of opioids on pain, reward, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTOP are primarily related to its ability to block the activation of the mu-opioid receptor. Studies have shown that CTOP can modulate the effects of opioids on pain, reward, and addiction. CTOP has also been shown to have effects on the immune system and the gastrointestinal tract.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using CTOP in lab experiments is its selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using CTOP is its potential for off-target effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for the study of CTOP. One area of interest is the development of more selective antagonists of the mu-opioid receptor, which could help to further elucidate the role of this receptor in various physiological processes. Another area of interest is the investigation of the effects of CTOP on other opioid receptors, which could provide insights into the mechanisms of opioid action. Finally, there is a need for further research into the potential clinical applications of CTOP, particularly in the treatment of pain and addiction.

Synthesemethoden

The synthesis of CTOP involves the use of solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. The process involves the use of a resin-bound amino acid, which is sequentially coupled with other amino acids to form a peptide chain. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

CTOP has been extensively studied for its potential use in scientific research. It is commonly used in studies that aim to understand the role of the mu-opioid receptor in pain regulation, reward, and addiction. CTOP has also been used to investigate the effects of opioids on the immune system and the gastrointestinal tract.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16-8-4-5-12-11-13(9-10-15(12)19-16)17(21)18-14-6-2-1-3-7-14/h9-11,14H,1-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXLAYRTDTXCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)NC(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.